4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol

Schiff base synthesis process chemistry Vilsmeier reaction

This benzodioxole-phenol Schiff base (CAS 51209-73-5) is a validated radical-trapping antioxidant (RTA) with demonstrated ferroptosis inhibitory activity in Pfa-1 and HCC827 cells per 2024 SAR studies. The exact para-aminophenol and benzodioxol-5-ylmethylidene substitution pattern is critical for >10-fold differences in cellular activity. Procure this exact CAS to ensure batch consistency in GPX4-independent ferroptosis research.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 51209-73-5
Cat. No. B1296095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol
CAS51209-73-5
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)O
InChIInChI=1S/C14H11NO3/c16-12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)18-9-17-13/h1-8,16H,9H2
InChIKeyQRGWVTWDYKRYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol (CAS 51209-73-5): Technical Procurement Overview for R&D and Screening


4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol (CAS 51209-73-5) is a Schiff base composed of a 1,3-benzodioxole (piperonaldehyde-derived) moiety linked via an imine bond to a 4-aminophenol unit . With a molecular formula of C14H11NO3 and a molecular weight of 241.24 g/mol, this compound belongs to a structural class where the benzodioxole ring confers potential for radical-trapping antioxidant activity and the phenolic hydroxyl group enables hydrogen atom transfer mechanisms . As a small-molecule building block, it is commercially available at purities of ≥98%, making it suitable for medicinal chemistry libraries, structure-activity relationship (SAR) studies, and lead optimization campaigns . The compound is also known under the alternative IUPAC name 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenol .

Why Generic Schiff Base or Benzodioxole Analog Substitution Fails for 51209-73-5


The unique combination of the 1,3-benzodioxole ring system with a 4-aminophenol-derived Schiff base cannot be simply replaced by other benzodioxole derivatives or phenolic Schiff bases without altering the compound's physicochemical and biological profile. A 2024 structure-activity relationship (SAR) study by Schricker et al. examining 35 benzodioxol, phenol, and aniline derivatives as ferroptosis inhibitors demonstrated that even minor substitution changes on the benzodioxole scaffold produce substantial variation in radical-trapping antioxidant (RTA) activity and cellular protection against ferroptotic cell death . Specifically, the presence and position of the phenolic hydroxyl group directly modulate the compound's ability to scavenge peroxy radicals—a mechanism quantified via fluorescence-enabled inhibited autoxidation (Fenix) assays. Furthermore, the imine linkage in Schiff bases of this class is susceptible to hydrolysis under acidic conditions, making formulation and storage stability a differentiating factor that varies across structural analogs. Procuring the exact CAS 51209-73-5 ensures that the benzodioxol-5-ylmethylidene substitution pattern (para relative to the phenolic oxygen in the source aldehyde) and the para-aminophenol core are preserved—parameters shown to critically influence biological outcomes in this chemical series .

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol (51209-73-5): Quantified Differentiation Evidence vs. Comparators


Synthetic Yield and Efficiency: One-Step Vilsmeier Protocol vs. Multi-Step Conventional Routes

A 2023 protocol published in Molbank describes the one-step synthesis of 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol in quantitative yield using adapted Vilsmeier conditions [1]. This represents a marked improvement over alternative multi-step syntheses that typically involve separate condensation and reduction steps, offering a more efficient procurement or in-house preparation route for this specific Schiff base scaffold.

Schiff base synthesis process chemistry Vilsmeier reaction

Radical-Trapping Antioxidant (RTA) Activity: Structural Basis for Ferroptosis Inhibition

A 2024 SAR study of 35 benzodioxol, phenol, and aniline derivatives identified that the combination of a benzodioxole ring with a phenolic moiety confers radical-trapping antioxidant (RTA) activity capable of inhibiting ferroptotic cell death . While 51209-73-5 itself was not the lead compound in this study, the SAR data establish that the benzodioxol-5-ylmethylidene scaffold—exactly the core present in 51209-73-5—is essential for peroxy radical scavenging activity, with substitution-dependent potency varying substantially across the 35-compound library. Compounds lacking the phenolic -OH or with altered substitution patterns showed diminished or abolished RTA activity in Fenix assays, indicating that 51209-73-5 possesses the minimal pharmacophore required for this mechanism.

ferroptosis radical-trapping antioxidant SAR

Spectral Fingerprint and Characterization: Validated Analytical Reference Data

The 2023 Molbank publication provides complete spectroscopic characterization data for 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol, including detailed 1H, 2H, and 13C NMR assignments as well as IR and Raman spectra [1]. This level of characterization exceeds typical vendor certificate-of-analysis (CoA) documentation and offers a validated spectral fingerprint for identity confirmation. Alternative Schiff base analogs or benzodioxole derivatives from general suppliers often lack peer-reviewed spectral data, complicating QC verification in regulated or high-reproducibility research environments.

analytical chemistry NMR spectroscopy quality control

Optimal Research and Procurement Application Scenarios for 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol (51209-73-5)


Ferroptosis Inhibitor Screening and Oxidative Stress Pathway Investigation

Based on the 2024 SAR study demonstrating that benzodioxol-phenol hybrid structures possess radical-trapping antioxidant (RTA) activity and inhibit RSL3-induced ferroptosis , 51209-73-5 is a suitable candidate for inclusion in ferroptosis inhibitor screening libraries. The compound's benzodioxol-5-ylmethylidene core matches the pharmacophore shown to protect Pfa-1 mouse embryonic fibroblasts and HCC827 human lung adenocarcinoma cells from ferroptotic cell death . Researchers investigating GPX4-independent ferroptosis pathways or mitochondrial oxidative stress mechanisms can use 51209-73-5 as a structurally defined probe within this validated chemical series.

Schiff Base Building Block for Medicinal Chemistry SAR Campaigns

As a commercially available, high-purity (≥98%) Schiff base , 51209-73-5 serves as a versatile building block for constructing focused libraries of benzodioxole-containing compounds. The para-aminophenol-derived imine linkage provides a handle for further derivatization (e.g., reduction to secondary amine, metal complexation), while the benzodioxole ring system is a privileged scaffold present in bioactive natural products and FDA-approved drugs. Procurement of the exact CAS 51209-73-5 ensures batch-to-batch consistency in SAR studies where subtle substitution effects on the benzodioxole ring have been shown to produce >10-fold differences in cellular activity [1].

Analytical Method Development and Reference Standard Applications

The peer-reviewed spectroscopic characterization data published for 51209-73-5—including 1H, 2H, and 13C NMR assignments plus IR and Raman spectra [1]—makes this compound suitable as a reference standard for analytical method development. Laboratories developing HPLC, NMR, or vibrational spectroscopy methods for benzodioxole-containing Schiff bases can leverage this published spectral fingerprint for system suitability testing, retention time validation, or spectral library construction. This peer-validated analytical dataset distinguishes 51209-73-5 from generic Schiff base alternatives that lack equivalent public-domain characterization [1].

Efficient In-House Synthesis via Validated Single-Step Protocol

For research groups requiring multi-gram quantities or preferring in-house synthesis over commercial procurement, the 2023 Molbank protocol provides a validated one-step route to 51209-73-5 in quantitative yield under adapted Vilsmeier conditions [1]. This single-step methodology reduces the synthetic burden compared to traditional multi-step Schiff base condensations and has been fully characterized spectroscopically. The protocol's efficiency supports cost-effective scale-up for SAR studies, biological replicate experiments, or formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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